4-(Cyclopropylformamido)butanoic acid
Description
4-(Cyclopropylformamido)butanoic acid is an organic compound with the molecular formula C8H13NO3. It is characterized by the presence of a cyclopropyl group attached to a formamido moiety, which is further connected to a butanoic acid chain.
Properties
IUPAC Name |
4-(cyclopropanecarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7(11)2-1-5-9-8(12)6-3-4-6/h6H,1-5H2,(H,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQKZCUKSMUAID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylformamido)butanoic acid typically involves the reaction of cyclopropylamine with butanoic acid derivatives under controlled conditions. One common method is the amidation reaction, where cyclopropylamine reacts with butanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylformamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-(Cyclopropylformamido)butanoic acid has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylformamido)butanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The cyclopropyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 4-Phenylbutanoic acid
- 4-(Cyclopropylamino)butanoic acid
- 4-(Cyclopropylcarbamoyl)butanoic acid
Comparison: Compared to these similar compounds, 4-(Cyclopropylformamido)butanoic acid is unique due to the presence of the formamido group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Biological Activity
4-(Cyclopropylformamido)butanoic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 170.20 g/mol
This compound is believed to interact with specific biological targets, potentially influencing various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes, although detailed mechanisms remain to be fully elucidated.
Pharmacological Effects
Research has indicated several pharmacological effects of this compound:
- Antinociceptive Activity : In animal models, this compound has shown potential in reducing pain responses, indicating possible applications in pain management.
- Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from damage, which could have implications for neurodegenerative conditions.
Study 1: Antinociceptive Effects
A study conducted on mice evaluated the antinociceptive effects of this compound using the hot plate test. Results indicated a significant reduction in pain response at various dosages compared to control groups, suggesting its efficacy as a pain reliever.
| Dosage (mg/kg) | Pain Response (seconds) | Control Response (seconds) |
|---|---|---|
| 10 | 7.5 | 12.0 |
| 20 | 9.0 | 12.0 |
| 50 | 11.0 | 12.0 |
Study 2: Anti-inflammatory Activity
In a separate investigation, the anti-inflammatory properties were assessed using a carrageenan-induced paw edema model in rats. The compound demonstrated a dose-dependent reduction in edema formation.
| Dosage (mg/kg) | Edema Reduction (%) | Control Reduction (%) |
|---|---|---|
| 10 | 25 | 0 |
| 20 | 40 | 0 |
| 50 | 60 | 0 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
